N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(6-(Ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a morpholino group at position 4 and an ethylthio group at position 4. The ethyl chain is further functionalized with a 2-(thiophen-2-yl)acetamide moiety.
Key structural features:
- Pyrazolo[3,4-d]pyrimidine core: A bicyclic system offering π-π stacking interactions for target binding.
- 4-Morpholino group: Enhances solubility and modulates electronic properties.
- 2-(Thiophen-2-yl)acetamide side chain: Introduces aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S2/c1-2-28-19-22-17(24-7-9-27-10-8-24)15-13-21-25(18(15)23-19)6-5-20-16(26)12-14-4-3-11-29-14/h3-4,11,13H,2,5-10,12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBAQBSFOMUFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolopyrimidines and features a unique molecular structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : This core structure is known for its diverse biological activities.
- Ethylthio and morpholino groups : These functional groups enhance the compound's solubility and bioavailability.
- Thiophen-2-yl acetamide moiety : This addition may influence the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 452.53 g/mol.
The biological activity of this compound primarily involves:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been identified as a potential CDK2 inhibitor, which plays a crucial role in cell cycle regulation and proliferation. Inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Induction of Apoptosis : Similar compounds have shown efficacy in activating caspases and modulating poly(ADP-ribose) polymerase (PARP) activity, leading to programmed cell death in malignant cells.
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolopyrimidine derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (colon carcinoma) | 6.2 | CDK2 inhibition |
| Similar Pyrazolopyrimidine Derivative | MCF7 (breast cancer) | 27.3 | Apoptosis induction |
These findings suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on CDK Inhibition : A study focused on the synthesis and evaluation of pyrazolopyrimidine derivatives demonstrated that modifications to the core structure could enhance CDK inhibition potency. The tested compound showed promising results against several cancer types, indicating its potential as a therapeutic agent .
- Apoptotic Pathways : Research indicated that compounds like this compound can induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity and PARP cleavage in treated cancer cells .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position of the pyrazolo[3,4-d]pyrimidine core is critical for modulating physicochemical and biological properties.
*Estimated logP values based on substituent contributions.
Key Findings :
- Ethylthio vs. Methylthio : The ethylthio group in the target compound enhances lipophilicity, which may improve cellular uptake compared to the methylthio analog .
- Chloro Substituent : The chloro analog () exhibits a lower yield (44%) and higher melting point (107–118°C), suggesting differences in crystallinity and stability .
Variations in the Acetamide Side Chain
The acetamide side chain influences target selectivity and solubility.
Key Findings :
- Thiophene vs. Benzoxazole : The thiophene group in the target compound offers simpler synthetic accessibility compared to benzoxazole, which requires additional steps for heterocycle formation .
- Morpholinophenyl Group: The morpholino-substituted phenyl analog () demonstrates higher solubility in polar solvents, a trait advantageous for formulation .
Core Heterocycle Modifications
Replacing the pyrazolo[3,4-d]pyrimidine core with other bicyclic systems alters electronic properties and bioactivity.
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
